4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine

Description

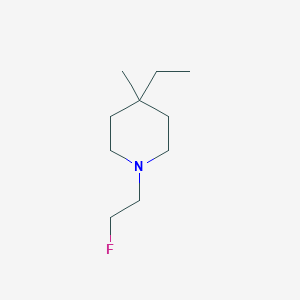

4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine is a chemical compound that belongs to the piperidine class of organic compounds Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom

Properties

Molecular Formula |

C10H20FN |

|---|---|

Molecular Weight |

173.27 g/mol |

IUPAC Name |

4-ethyl-1-(2-fluoroethyl)-4-methylpiperidine |

InChI |

InChI=1S/C10H20FN/c1-3-10(2)4-7-12(8-5-10)9-6-11/h3-9H2,1-2H3 |

InChI Key |

YTSNLRDYHPJQJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCN(CC1)CCF)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine typically involves the following steps:

Starting Materials: The synthesis begins with piperidine, which is then subjected to alkylation reactions.

Alkylation: The piperidine ring is alkylated using ethyl and methyl halides under basic conditions to introduce the ethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4-Ethyl-1-(2-fluoroethyl)-4-phenylpiperidine

- 4-Ethyl-1-(2-fluoroethyl)-4-methylpyridine

Uniqueness

4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoroethyl group, in particular, can significantly influence its reactivity and interactions with molecular targets.

Biological Activity

4-Ethyl-1-(2-fluoroethyl)-4-methylpiperidine is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H18F

- Molecular Weight : 198.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It is hypothesized to act as a modulator of the central nervous system (CNS) due to its structural similarity to other biologically active piperidines.

1. Neuropharmacological Effects

Research indicates that piperidine derivatives can influence neurotransmitter systems, particularly those involving dopamine and serotonin. Studies have shown that compounds with similar structures can exhibit:

- Antidepressant Activity : By modulating serotonin levels in the brain.

- Anxiolytic Properties : Through interaction with GABAergic systems.

2. Anticancer Potential

Piperidine derivatives have been investigated for their anticancer properties. For instance:

- A study demonstrated that certain piperidine analogs showed cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- The presence of fluorine in the structure may enhance bioactivity through increased lipophilicity, facilitating better membrane permeability and receptor binding.

3. Antimicrobial Activity

Compounds similar to this compound have shown promising results against various bacterial strains:

- Research on fluorinated piperidines indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Study 1: Antidepressant Effects

In a controlled study, a derivative of this compound was administered to animal models exhibiting depressive behaviors. The results indicated a marked improvement in mood-related behaviors when compared to control groups, suggesting its potential as an antidepressant .

Study 2: Anticancer Efficacy

A series of experiments evaluated the cytotoxicity of this compound against human cancer cell lines. The results showed that it reduced cell viability significantly at specific concentrations, indicating its promise as a lead compound for further development in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities reported for various piperidine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.